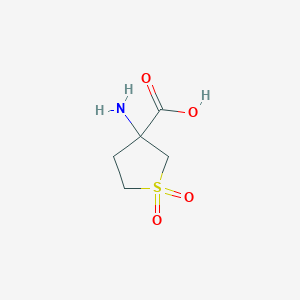
(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(3-chloro-4-fluorophenyl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Anticancer Agent Development
Compounds with the 1,2,4-triazole moiety have been extensively studied for their anticancer properties. The presence of the 1,2,4-triazole ring in the compound suggests potential efficacy in inhibiting cancer cell growth. Research has shown that certain 1,2,4-triazole derivatives exhibit promising cytotoxic activity against various cancer cell lines, including MCF-7, Hela, and A549 . These findings support the exploration of this compound as a candidate for developing new anticancer drugs.
Antibacterial Applications
The 1,2,4-triazole core is known for its antibacterial activity. Studies have demonstrated significant antibacterial effects of triazole derivatives, making them valuable in the fight against drug-resistant bacterial strains . This compound could be part of a new class of antibacterial agents, helping to address the growing concern of microbial resistance.
Industrial Applications
Triazole derivatives are utilized in various industrial applications, such as dyes, photographic materials, photostabilizers, and corrosion inhibitors for copper alloys . The compound could be investigated for similar uses, contributing to advancements in material science and industrial chemistry.
Antifungal and Antimicrobial Research
Triazole compounds have shown effectiveness against fungal infections and other microbial pathogens. They have been used to synthesize substances with antifungal and antimicrobial activities, which could be beneficial in developing treatments for diseases caused by fungi and mycobacteria .
Antiviral Research
The structural similarity to known antiviral triazole derivatives suggests that this compound might possess antiviral properties. Previous studies have identified triazole compounds that inhibit the replication of viruses like influenza A and herpes simplex virus . Further research could explore its potential as an antiviral agent.
Enzyme Inhibition Studies
Triazole derivatives have been investigated for their ability to bind to and inhibit various enzymes. Molecular docking studies have shown that these compounds can interact with the binding pockets of enzymes such as aromatase, which is a potential target for treating hormone-sensitive cancers . This compound could be valuable in studying enzyme inhibition and designing targeted therapies.
Mecanismo De Acción
Target of Action
It is known that 1,2,4-triazole derivatives, which are part of the compound’s structure, have been reported to exhibit promising anticancer activities . They are believed to interact with various targets, including aromatase enzyme , which plays a crucial role in the biosynthesis of estrogens, a group of hormones that can promote the growth of certain types of cancer cells.
Mode of Action
It is suggested that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, leading to changes in the function of these targets . This interaction can potentially inhibit the growth and proliferation of cancer cells .
Biochemical Pathways
For instance, they may inhibit the aromatase enzyme, disrupting the biosynthesis of estrogens and thereby potentially slowing the growth of estrogen-responsive cancer cells .
Pharmacokinetics
It is known that the ability of 1,2,4-triazole derivatives to form hydrogen bonds with different targets can improve their pharmacokinetic, pharmacological, and toxicological properties .
Result of Action
It is suggested that 1,2,4-triazole derivatives can exhibit cytotoxic activities against various cancer cell lines . For instance, certain 1,2,4-triazole derivatives have shown promising cytotoxic activity against the Hela cell line .
Propiedades
IUPAC Name |
[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-[1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClFN8O/c21-16-7-15(1-2-17(16)22)27-3-5-28(6-4-27)20(31)14-9-29(10-14)18-8-19(25-12-24-18)30-13-23-11-26-30/h1-2,7-8,11-14H,3-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOZRJNXZUTQQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)F)Cl)C(=O)C3CN(C3)C4=NC=NC(=C4)N5C=NC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(3-chloro-4-fluorophenyl)piperazin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S,3As,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-3-ol;hydrochloride](/img/structure/B2885550.png)

![2-fluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2885553.png)
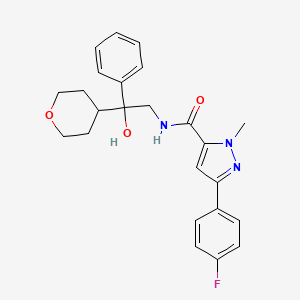
![6-[(5-Hydroxy-2,2-dimethylpentyl)amino]pyridine-3-sulfonyl fluoride](/img/structure/B2885558.png)
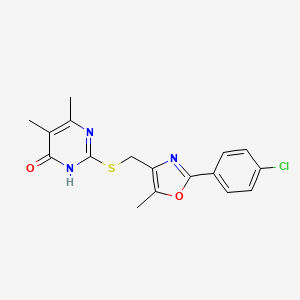
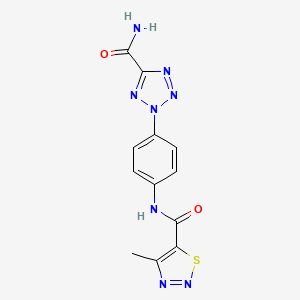
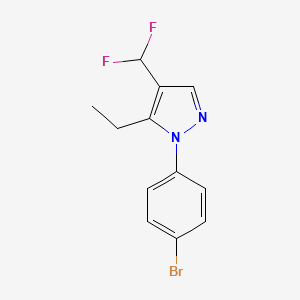
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-methylpyrrolidin-3-yl]acetic acid](/img/structure/B2885563.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-{[2-(benzylamino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2885565.png)
![3-[1-(3-Methylquinoxalin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2885566.png)
![2-[2-(2-chlorophenyl)acetyl]-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide](/img/structure/B2885567.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2,3-dimethoxybenzamide](/img/structure/B2885569.png)
